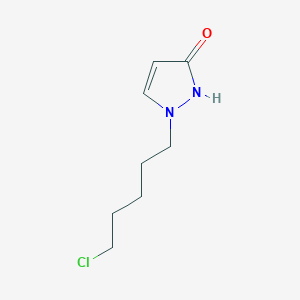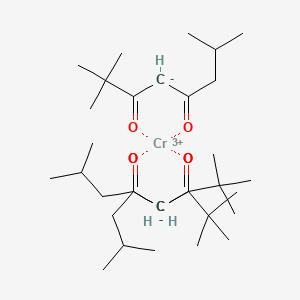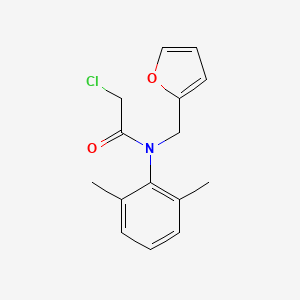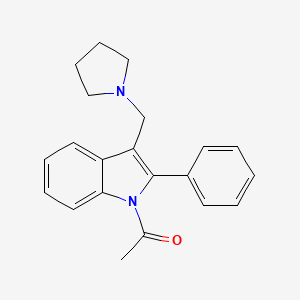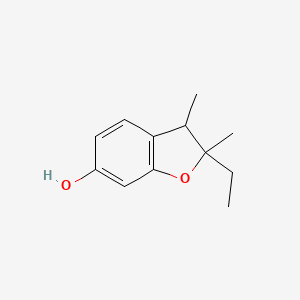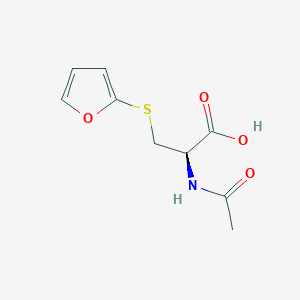
N-Acetyl-S-furan-2-yl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Acetamido-3-(furan-2-ylthio)propanoic acid is a compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Acetamido-3-mercaptopropanoic acid and furan-2-carbaldehyde.
Thioether Formation: The key step involves the formation of the thioether bond between the mercapto group of ®-2-Acetamido-3-mercaptopropanoic acid and the aldehyde group of furan-2-carbaldehyde. This is usually achieved through a nucleophilic substitution reaction under mild conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-(furan-2-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.
Substitution: The acetamido group can participate in substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
®-2-Acetamido-3-(furan-2-ylthio)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and thioether linkage can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-2-Acetamido-3-(phenylthio)propanoic acid: Similar structure but with a phenyl group instead of a furan ring.
®-2-Acetamido-3-(methylthio)propanoic acid: Similar structure but with a methyl group instead of a furan ring.
Uniqueness
®-2-Acetamido-3-(furan-2-ylthio)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
192385-29-8 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(furan-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)10-7(9(12)13)5-15-8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
PGYZSNNNIBUUAA-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=CO1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


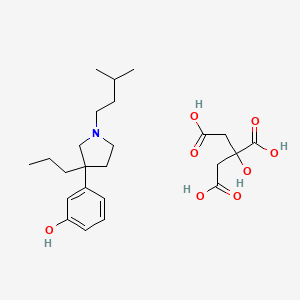
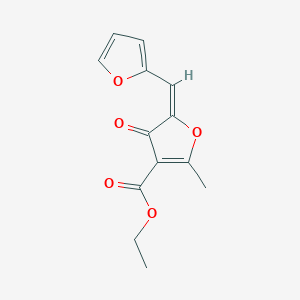
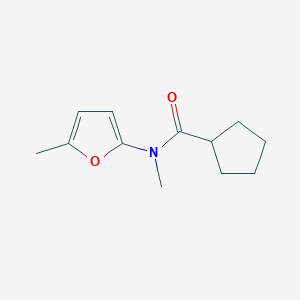
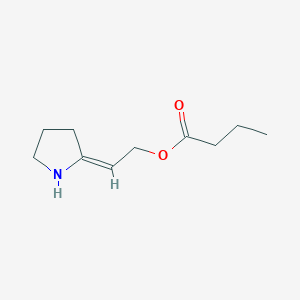

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
